Ethyl 4-amino-6-oxo-2-phenyl-6,7-dihydrofuro[2,3-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 4-amino-6-oxo-2-phenyl-6,7-dihydrofuro[2,3-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of Ethyl 4-amino-6-oxo-2-phenyl-6,7-dihydrofuro[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the reaction of a substituted pyridine derivative with an appropriate ester, followed by cyclization and functional group modifications . Industrial production methods often involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 4-amino-6-oxo-2-phenyl-6,7-dihydrofuro[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Scientific Research Applications
Ethyl 4-amino-6-oxo-2-phenyl-6,7-dihydrofuro[2,3-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-6-oxo-2-phenyl-6,7-dihydrofuro[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Ethyl 4-amino-6-oxo-2-phenyl-6,7-dihydrofuro[2,3-b]pyridine-5-carboxylate can be compared with other similar heterocyclic compounds, such as:
Indole derivatives: Known for their biological activities, including anticancer and antimicrobial properties.
Pyridine derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Pyrimidine derivatives: Important in the development of pharmaceuticals due to their role in DNA and RNA synthesis. The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14N2O4 |
---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
ethyl 4-amino-6-oxo-2-phenyl-7H-furo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C16H14N2O4/c1-2-21-16(20)12-13(17)10-8-11(9-6-4-3-5-7-9)22-15(10)18-14(12)19/h3-8H,2H2,1H3,(H3,17,18,19) |
InChI Key |
CMTABDRTZAQWRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(NC1=O)OC(=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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